(S)-Propranolol-O-beta-D-glucuronide

Description

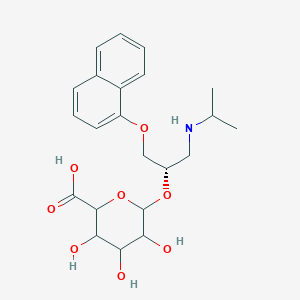

(S)-Propranolol-O-beta-D-glucuronide is a major metabolite of propranolol, a non-selective beta-adrenergic receptor blocker used to treat hypertension, angina, and arrhythmias. This glucuronide conjugate is formed via hepatic uridine diphosphate-glucuronosyltransferase (UGT)-mediated O-glucuronidation of the parent drug, specifically at the hydroxyl group of the naphthalene ring .

Structure

2D Structure

Propriétés

Numéro CAS |

58657-78-6 |

|---|---|

Formule moléculaire |

C22H29NO8 |

Poids moléculaire |

435.5 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C22H29NO8/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28)/t14-,17-,18-,19+,20-,22+/m0/s1 |

Clé InChI |

PCALHJGQCKATMK-QBUJOIIVSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |

SMILES isomérique |

CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

SMILES canonique |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Recombinant Enzyme Systems

Research indicates that permeabilized yeast cells expressing human UGTs—referred to as enzyme bags—are effective for small-scale synthesis of glucuronide metabolites. This system allows for controlled biotransformation, facilitating regio- and stereoselectivity in glucuronide formation.

- Key UGTs involved : UGT1A7, UGT1A9, UGT1A10, and UGT2A1 have been identified as primary catalysts for propranolol glucuronidation. Specifically, UGT1A7, UGT1A9, and UGT2A1 predominantly catalyze the formation of this compound, with UGT1A10 showing stereoselectivity favoring (R)-forms, thus enabling selective synthesis of the (S)-enantiomer.

Reaction Conditions

- Substrate concentration : Typically, racemic propranolol or enantiopure (S)-propranolol is incubated with UGT enzyme preparations at concentrations optimized to maximize yield while minimizing side reactions.

- Cofactors : UDP-glucuronic acid (UDPGA) is essential as the sugar donor, supplied at molar excess to drive the reaction.

- Incubation parameters : Temperature (generally 37°C), pH (around 7.4), and incubation time (4–6 hours) are optimized for maximal enzyme activity.

Reaction Phenotyping and Regioselectivity

Studies employing LC-MS/MS and MS/MS analysis have shown that aromatic hydroxy groups on propranolol are preferentially glucuronidated under physiological conditions, leading predominantly to this compound.

Chemical and Biochemical Derivatization Methods

While enzymatic methods are preferred for regio- and stereoselectivity, chemical synthesis approaches are less common due to complexity and lack of stereocontrol. However, derivatization techniques aid in identifying and confirming glucuronide structures.

- Pre-glucuronidation derivatization : Using substrates like 4-methoxypropranolol to block aromatic hydroxyl groups helps elucidate regioselectivity.

- Post-glucuronidation derivatization : Reagents like 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) facilitate MS/MS analysis, confirming the attachment site.

Data Summary and Comparative Analysis

| Preparation Method | Enzymatic System | Substrate | Reaction Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|---|

| Recombinant UGT enzyme biotransformation | Permeabilized yeast cells (enzyme bags) | Racemic or enantiopure propranolol | UDPGA, 37°C, pH 7.4, 4–6 hrs | High regio- and stereoselectivity for aromatic hydroxyl | Widely used for metabolite synthesis |

| Chemical synthesis (less common) | Chemical derivatization | N/A | Controlled chemical reactions | Lower stereocontrol | Used mainly for structural confirmation |

| In vivo human metabolism | Human liver microsomes, urine samples | Oral propranolol | Physiological conditions | Physiological regioselectivity, favoring aromatic glucuronidation | Confirmed via LC-MS/MS analysis |

Research Findings and Implications

- Enzymatic specificity : UGT1A9 and UGT2A1 are notably active in forming (S)-propranolol glucuronides, aligning with the stereoselectivity observed in human urine samples.

- Regioselectivity : Aromatic hydroxyl groups are predominantly glucuronidated under physiological conditions, leading to this compound, which is the major circulating metabolite.

- Reaction optimization : Enzymatic biotransformation using recombinant UGTs in yeast enzyme bags provides a reliable, scalable method for preparing the compound with high stereoselectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Propranolol-O-beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting it back to propranolol. This reaction can occur under acidic or basic conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used to hydrolyze this compound.

Oxidation and Reduction: While less common, oxidation and reduction reactions can also occur, depending on the presence of specific oxidizing or reducing agents.

Major Products

The major product of hydrolysis is propranolol, which can further undergo metabolic transformations in the body.

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

(S)-Propranolol-O-beta-D-glucuronide is primarily formed through the glucuronidation process mediated by UDP-glucuronosyltransferases (UGTs). Studies have demonstrated that UGT1A7, UGT1A9, and UGT2A1 predominantly glucuronidate (S)-propranolol, while UGT1A10 shows the opposite stereoselectivity . The glucuronidation of propranolol plays a crucial role in its elimination and bioavailability.

Key Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several studies:

| Parameter | Value for this compound |

|---|---|

| Elimination Half-Life (t1/2) | 3.56 ± 0.73 hours |

| Maximum Concentration Time (Tmax) | 2.21 ± 0.45 hours |

| Cumulative Excretion in Urine | 14.7 ± 2.46% of the administered dose |

These parameters indicate that this compound has a longer elimination half-life compared to its R-enantiomer, suggesting a potential difference in therapeutic efficacy and safety profiles between the two enantiomers.

Clinical Implications

The glucuronidation of (S)-propranolol is clinically relevant due to its implications in drug interactions and patient responses. For instance, racial differences have been observed in the metabolism of propranolol, with variations in glucuronidation rates among different ethnic groups . Such findings underscore the importance of personalized medicine approaches in prescribing propranolol.

Case Studies

Several case studies have highlighted the significance of this compound:

- Case Study on Racial Differences : A study involving healthy male subjects from different racial backgrounds indicated that black participants exhibited higher rates of R-propranolol glucuronidation compared to white participants, which could influence dosing strategies and therapeutic outcomes .

- Therapeutic Monitoring : In patients undergoing treatment with propranolol for conditions such as hypertension and anxiety, monitoring levels of this compound may provide insights into drug efficacy and help optimize dosing regimens based on individual metabolic profiles .

Research Applications

Research on this compound extends beyond pharmacokinetics into areas such as toxicology and drug development:

- Toxicological Studies : The metabolite's profile can be utilized to assess potential toxicity and safety in preclinical models, aiding in the evaluation of new formulations or combinations with other drugs .

- Drug Development : Understanding the metabolic pathways involving this compound can inform drug design strategies aimed at enhancing therapeutic effects while minimizing adverse reactions .

Mécanisme D'action

(S)-Propranolol-O-beta-D-glucuronide itself does not exert pharmacological effects. Instead, it serves as a metabolite that facilitates the excretion of propranolol. The parent compound, propranolol, works by blocking beta-adrenergic receptors, thereby reducing heart rate, myocardial contractility, and blood pressure. This action is mediated through the inhibition of the sympathetic nervous system.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Pharmacokinetic Parameters

| Compound | Half-Life (h) | Clearance Route | Biliary Excretion (%) | Key Metabolic Feature |

|---|---|---|---|---|

| This compound | 16–24 | Renal (GFR-dependent) | Minimal | Enterohepatic recirculation |

| Morphine-6-O-beta-D-glucuronide | 3–6* | Renal | <10 | High spinal cord potency (mu-opioid) |

| Quercetin-3-O-beta-D-glucuronide | 2–4 | Hepatic/Renal | N/A | Low bioavailability vs. parent |

| Gemfibrozil-1-O-beta-D-glucuronide | ~0.5 | Biliary (73%) | 73 | Carrier-mediated hepatic transport |

*Estimated from clinical duration of action .

- Hepatic Transport: Gemfibrozil glucuronide undergoes carrier-mediated biliary excretion, inhibited by clofibric acid glucuronide . In contrast, propranolol glucuronide relies on passive renal excretion.

- Bioactivity: Morphine-6-O-glucuronide exhibits 650-fold higher spinal analgesic potency than morphine due to mu-opioid receptor binding, whereas propranolol glucuronide lacks intrinsic activity .

Therapeutic Implications

- Prolonged Efficacy: Propranolol glucuronide’s slow hydrolysis sustains beta-blockade, reducing dosing frequency . Morphine-6-glucuronide’s potency allows lower opioid doses, minimizing side effects .

- Targeted Delivery: Ceramide-beta-D-glucuronide releases ceramide in the colon via bacterial beta-glucuronidase, suppressing aberrant crypt foci in carcinogenesis models .

- Toxicity Risks : Acyl glucuronides (e.g., gemfibrozil) require monitoring for hepatotoxicity, unlike stable ether glucuronides .

Analytical Methods

| Compound | Primary Method | Sensitivity | Key Challenge |

|---|---|---|---|

| This compound | HPLC-UV | ~10 ng/mL | Co-elution with polar metabolites |

| Propylthiouracil-N-glucuronide | HPLC-MS/MS | 0.1–50 ng/mL | Matrix effects in biological fluids |

| Quercetin-3-O-glucuronide | HPLC-MS | 1–100 ng/mL | Differentiation from isomers |

Mass spectrometry (e.g., LC-MS/MS) is preferred for glucuronides due to high specificity, particularly for isomers like morphine-3- vs. 6-glucuronides .

Activité Biologique

(S)-Propranolol-O-beta-D-glucuronide is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist commonly used for the treatment of hypertension, anxiety, and other cardiovascular conditions. This article explores the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and implications in clinical and environmental contexts.

1. Metabolism and Formation

(S)-Propranolol undergoes extensive metabolism primarily in the liver, where it is converted into several metabolites, including this compound. The glucuronidation process is facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT2B4, which play crucial roles in the phase II metabolism of drugs.

Table 1: Glucuronidation of Propranolol Enantiomers

| Enantiomer | UGT Enzyme | Glucuronide Formed |

|---|---|---|

| S-(-) | UGT2B7 | This compound |

| R-(+) | UGT2B4 | R-Propranolol-O-beta-D-glucuronide |

The glucuronidation reaction involves the conjugation of glucuronic acid to the hydroxyl group of propranolol, resulting in increased solubility and facilitating renal excretion. Studies have shown that the S-(-) enantiomer is preferentially glucuronidated compared to the R-(+) enantiomer, indicating stereoselectivity in its metabolic pathway .

2. Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its elimination and bioavailability. Research indicates that the elimination half-life () of (S)-propranolol glucuronide is significantly longer than that of its R counterpart.

Table 2: Pharmacokinetic Parameters

| Glucuronide | Elimination Rate Constant (h) | Half-Life (h) | Maximum Concentration (h) | Cumulative Excretion (%) |

|---|---|---|---|---|

| S-(-) Propranolol | 0.195 ± 0.04 | 3.56 ± 0.73 | 2.21 ± 0.45 | 14.7 ± 2.46 |

| R-(+) Propranolol | 0.283 ± 0.06 | 2.45 ± 0.50 | 1.75 ± 0.33 | 7.68 ± 1.60 |

The cumulative excretion percentages indicate that a higher proportion of the S-(-) enantiomer is excreted in urine compared to R-(+), highlighting differences in their pharmacokinetic behaviors .

3. Biological Activity and Effects

This compound exhibits distinct biological activities relevant to its role as a metabolite of propranolol:

4. Case Studies and Research Findings

Recent studies have explored the implications of this compound in various contexts:

- Urinary Excretion Studies : A study examining urinary excretion patterns found significant differences between the S-(-) and R-(+) enantiomers, with implications for personalized medicine approaches in treating cardiovascular diseases .

- Microbiota Interactions : Research into drug-microbiota interactions suggests that glucuronides may alter gut microbiota composition, potentially affecting drug metabolism and efficacy .

Q & A

Q. How to improve the synthetic yield of this compound for preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.